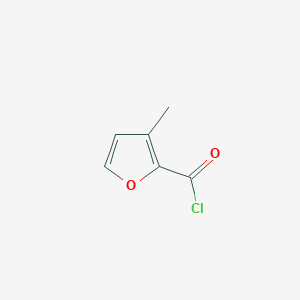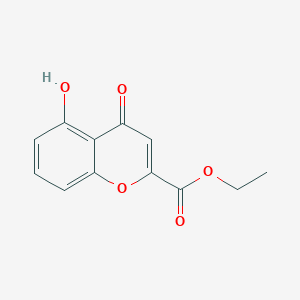
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid, also known as FBP or FBP-2-carboxylic acid, is a synthetic compound that has been developed for scientific research purposes. It is a chiral molecule that contains a pyrrolidine ring and a carboxylic acid group, as well as a fluorobenzyl group. FBP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mechanism Of Action
The exact mechanism of action of (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is that (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid inhibits the activity of enzymes involved in the biosynthesis of certain amino acids, which are essential for the growth and survival of cancer cells. Other proposed mechanisms include the modulation of cellular signaling pathways and the induction of apoptosis, or programmed cell death.
Biochemical And Physiological Effects
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, and may have potential as a therapeutic agent for other diseases. (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid has also been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid in lab experiments is its relatively low toxicity and high selectivity for certain targets. (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid may not be effective against all types of cancer or other diseases, and further research is needed to fully understand its potential applications.
Future Directions
There are many potential future directions for research involving (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs based on (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid or similar compounds, which may have improved efficacy and reduced toxicity compared to existing treatments. Other areas of research include the study of the molecular mechanisms underlying (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid's anticancer activity, as well as the development of new diagnostic tools for detecting cancer and other diseases. Overall, (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid represents a promising area of research with many potential applications in the field of medicine and beyond.
Scientific Research Applications
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other areas of research include the development of new treatments for diabetes and neurological disorders, as well as the study of the molecular mechanisms underlying these diseases.
properties
IUPAC Name |
(2S,4R)-4-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSCAHGEMRXWBQ-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375996 | |
| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049977-87-8 | |
| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)


![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)


